molecular formula C17H23N3O4S B2756516 (2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide CAS No. 2097940-19-5

(2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide

Cat. No. B2756516
CAS RN: 2097940-19-5
M. Wt: 365.45
InChI Key: BSNLPKADXVLRLL-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide is a chemical compound with the molecular formula C20H27N3O4S. It is commonly known as Boc-Pip-S-Ph-CO-N(Me)-CH=CH2 and is used in scientific research for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis of enaminones and dihydropyrimidinone derivatives, utilizing piperazine and morpholine moieties, which are structurally related to the queried compound. These derivatives were synthesized through a simple and efficient method, showcasing the versatility of enaminone chemistry in creating structurally complex and biologically relevant molecules (Bhat et al., 2018).

Catalytic Applications

Another area of application involves the development of highly enantioselective Lewis basic catalysts derived from l-Piperazine-2-carboxylic acid for the hydrosilylation of N-aryl imines. The research demonstrates the critical role of the arene sulfonyl group on N4 for high enantioselectivity, indicating the potential utility of similar compounds in asymmetric synthesis and catalysis (Wang et al., 2006).

Bioactive Compound Development

Compounds related to "(2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide" have been evaluated for their bioactivity, including their potential as anti-acetylcholinesterase agents. This research has led to the identification of potent inhibitors, highlighting the therapeutic potential of these chemical structures in treating diseases such as dementia (Sugimoto et al., 1990).

Metabolic Studies

Furthermore, the metabolic pathways of related antineoplastic tyrosine kinase inhibitors in chronic myelogenous leukemia patients have been elucidated. These studies provide insights into the biotransformation of such compounds in humans, which is crucial for drug development and optimization (Gong et al., 2010).

Anticancer Activity

The synthesis and evaluation of novel indenopyridine derivatives, which share structural similarities with the queried compound, have shown significant anticancer activity. This research underscores the potential of these compounds in developing new anticancer therapeutics (Ghorab & Al-Said, 2012).

properties

IUPAC Name

1-(benzenesulfonyl)-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-18-16(21)8-5-11-19-17(22)14-9-12-20(13-10-14)25(23,24)15-6-3-2-4-7-15/h2-8,14H,9-13H2,1H3,(H,18,21)(H,19,22)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNLPKADXVLRLL-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide

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